S-Propyl-L-cysteine

Overview

Description

S-Propyl-L-cysteine is an organosulfur compound found in various Allium species, such as garlic and onions . This compound is known for its potential health benefits, including antioxidant and neuroprotective properties . It is a derivative of L-cysteine, where the sulfur atom is bonded to a propyl group, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Propyl-L-cysteine can be synthesized through chemical and biotechnological methods. One common synthetic route involves the reaction of L-cysteine with propyl halides under basic conditions . The reaction typically proceeds as follows:

- Dissolve L-cysteine in an aqueous solution.

- Add a base, such as sodium hydroxide, to deprotonate the thiol group.

- Introduce propyl halide (e.g., propyl bromide) to the solution.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purify the product through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms . These microorganisms are designed to overproduce L-cysteine, which is then chemically modified to introduce the propyl group. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

S-Propyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Major Products

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols.

Substitution: Alkylated cysteine derivatives.

Scientific Research Applications

S-Propyl-L-cysteine has a wide range of applications in scientific research :

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in cellular redox reactions and as a precursor for glutathione synthesis.

Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

S-Propyl-L-cysteine exerts its effects primarily through its antioxidant properties . It can scavenge free radicals and reduce oxidative stress in cells. Additionally, it has been shown to modulate the activity of enzymes involved in cellular redox reactions . The compound can also bind to metal ions, preventing metal-catalyzed oxidative damage .

Comparison with Similar Compounds

S-Propyl-L-cysteine is similar to other sulfur-containing amino acids, such as S-allyl-L-cysteine and S-methyl-L-cysteine . it is unique in its specific propyl group, which enhances its biological activity and stability . Other similar compounds include:

S-allyl-L-cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.

S-methyl-L-cysteine: Found in onions, known for its potential anticancer properties.

S-ethyl-L-cysteine: Another derivative with neuroprotective effects.

This compound stands out due to its specific applications in neuroprotection and its enhanced stability compared to other derivatives .

Biological Activity

S-Propyl-L-cysteine (SPC) is a sulfur-containing amino acid derivative that has garnered interest in the field of pharmacology due to its potential therapeutic effects. This article explores the biological activity of SPC, focusing on its neuroprotective properties, anticancer effects, and its role in metabolic pathways.

SPC is a member of the S-alk(en)yl-L-cysteine family, which includes other compounds like S-allyl-L-cysteine (SAC). These compounds are known for their bioactive properties derived from garlic and other Allium species. The mechanism of action of SPC primarily involves modulation of cellular stress responses and antioxidant activity.

- Antioxidant Activity : SPC exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Calpain Inhibition : Research has demonstrated that SPC can inhibit calpain, a calcium-dependent cysteine protease involved in various cellular processes including apoptosis and neurodegeneration. By inhibiting calpain, SPC may protect neuronal cells from damage induced by neurotoxic agents .

- Gene Expression Modulation : SPC has been shown to influence the expression of genes involved in sulfur metabolism and cellular stress responses, thereby enhancing cell survival under stressful conditions .

Neuroprotective Effects

SPC has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.

- Cell Viability Studies : In vitro studies using SH-SY5Y neuroblastoma cells have shown that SPC protects against cell death induced by neurotoxicants like MPP(+) and rotenone. The compound was found to preserve cellular morphology and reduce levels of reactive oxygen species (ROS) generated by these toxins .

- Mechanisms of Action : The protective effect of SPC is attributed to its ability to inhibit calpain activation and reduce ER stress-induced neuronal death. This suggests that SPC may be beneficial in treating conditions characterized by elevated calpain activity .

Anticancer Properties

Recent studies have also explored the anticancer potential of SPC.

- Inhibition of Cell Proliferation : SPC demonstrated antiproliferative effects on various cancer cell lines, including breast adenocarcinoma models (MCF-7 and MDA-MB-231). Treatment with SPC resulted in significant reductions in cell viability, indicating its potential as a therapeutic agent against cancer .

- Mechanistic Insights : The anticancer activity is believed to be mediated through the modulation of key metabolic enzymes involved in hydrogen sulfide (H₂S) production, which plays a role in cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile of SPC indicates that it is readily absorbed following oral administration, with bioavailability ranging from 88% to 100% in animal models. This high absorption rate enhances its potential as a dietary supplement or therapeutic agent .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant Activity | Reduces oxidative stress; protects against cellular damage |

| Calpain Inhibition | Prevents calpain-mediated apoptosis; protects neuronal cells |

| Neuroprotection | Preserves cell viability under neurotoxic conditions; reduces ROS levels |

| Anticancer Effects | Inhibits proliferation of cancer cells; modulates gene expression related to sulfur metabolism |

| Pharmacokinetics | High bioavailability; readily absorbed post oral administration |

Case Studies

- Neuroprotection Against MPP(+): A study demonstrated that pre-treatment with SPC significantly protected SH-SY5Y cells from MPP(+)-induced toxicity, highlighting its potential for clinical applications in neurodegenerative disorders .

- Anticancer Efficacy: Research involving breast cancer cell lines showed that treatment with SPC led to a marked decrease in viable cells after 24 hours, suggesting its effectiveness as an adjunct therapy in cancer treatment regimens .

Properties

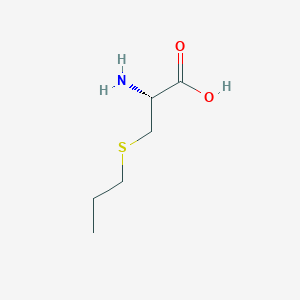

IUPAC Name |

2-amino-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAGBMYUYFBZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65309-79-7, 1115-93-1 | |

| Record name | S-Propylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Propyl-L-cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.